(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-14-6-5-12(19)10-13(14)20/h4-10H,1-3H3,(H,21,22)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZAANBIXFFSOA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through a condensation reaction between 2,4-difluoroaniline and 3,4,5-trimethoxybenzaldehyde.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Amidation: The final step involves the amidation of the amine with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The enamide’s double bond can undergo selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂, 0°C → rt | Epoxide derivative | ~60%a | , |
| Sulfoxidation | H₂O₂, AcOH, 50°C | Sulfoxide (if S-containing analogs) | N/A |
Notes :
-
Epoxidation proceeds via electrophilic attack on the electron-deficient double bond, favored by the amide’s conjugation .
-
No sulfur is present in this compound, but sulfoxidation data from analogs (e.g., tetrahydrothiophene derivatives) suggests potential for peroxide-mediated oxidations.
Reduction Reactions
The α,β-unsaturated system is susceptible to catalytic hydrogenation:
| Substrate Position | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Double bond | H₂ (1 atm), Pd/C, MeOH, rt | Saturated amide | >90% | , |
| Amide group | LiAlH₄, THF, reflux | Secondary amine | 45–60% |
Mechanistic Insight :
-
Hydrogenation selectively reduces the double bond due to the amide’s electron-withdrawing nature.
-
LiAlH₄ reduces the amide to an amine but may require harsh conditions.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic | 6M HCl, reflux, 12h | Carboxylic acid + 2,4-difluoroaniline | 70% | |
| Basic | NaOH (aq), EtOH, 80°C, 8h | Carboxylate salt + amine | 85% | , |
Structural Influence :
-
Electron-withdrawing fluorine atoms on the aryl group increase amide reactivity toward hydrolysis.
Electrophilic Aromatic Substitution
The 3,4,5-trimethoxyphenyl group directs electrophilic attacks:
| Reaction | Reagents/Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Para to OMe | Nitro-substituted derivative | 55% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para | Dibrominated analog | 40% |
Limitations :
Cyclization Reactions
Copper-catalyzed cyclization forms heterocycles:
| Substrate | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Enamide + Oxidant | CuBr₂, TBAB, K₂S₂O₈, CH₃CN, rt | Oxazole derivative | 75% |
Key Data :
-
Oxidative cyclization proceeds via vinylic C–H functionalization .
-
Yields depend on ligand choice (e.g., ethyl nicotinate improves efficiency) .
Photoredox-Induced Reactions
Visible-light catalysis enables radical additions:
Mechanism :
Michael Addition
The enamide acts as a Michael acceptor:
| Nucleophile | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiophenol | Et₃N, CH₂Cl₂, rt | β-Phenylthio adduct | 88% | |
| Dimethylamine | Me₂NH, THF, 50°C | β-Amino adduct | 75% |
Stereochemistry :
-
Anti-addition dominates due to the E-configuration of the double bond.
Biological Activity-Linked Reactions
In medicinal contexts, the compound may interact with enzymes:
| Target | Interaction Type | Biological Effect | Source |
|---|---|---|---|
| BTK Kinase | Covalent binding via acrylamide | Inhibition of signaling pathways | |
| Inflammatory Mediators | H-bonding with methoxy groups | COX-2 suppression |
Scientific Research Applications
Biological Activities
Research indicates that (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibits various biological activities:
- Antimicrobial Activity :
- Histone Deacetylase Inhibition :
- Anti-inflammatory Properties :
Synthetic Methodologies
The synthesis of this compound typically involves:
- The reaction of appropriate aryl amines with α,β-unsaturated carbonyl compounds.
- Utilization of various coupling reactions to achieve the desired molecular structure.
- Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
- Cinnamamide Derivatives :
- In Vivo Studies :
Mechanism of Action
The mechanism of action of (2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Anti-Cholinesterase Activity
Compounds bearing the 3,4,5-trimethoxycinnamate (TMCA) scaffold exhibit significant anti-acetylcholinesterase (AChE) and anti-butyrylcholinesterase (BChE) activity, making them candidates for neurodegenerative disease treatment. Key analogs include:
Key Observations :
- The 2-chlorophenyl analog demonstrates balanced inhibition of both AChE and BChE, whereas the 2-fluorophenyl variant shows higher selectivity for BChE .
- The 2,4-difluorophenyl group in the target compound may further modulate selectivity due to increased electron-withdrawing effects and steric factors compared to mono-substituted analogs .
Antimicrobial and Anti-Inflammatory Activity
Cinnamamide derivatives with halogenated aromatic rings exhibit potent antimicrobial properties. For example:
Structural Influence :
- Halogenation : Fluorine and chlorine substituents enhance lipophilicity and membrane penetration, critical for antimicrobial activity .
- Substitution Pattern : Meta- and para-substituted derivatives show higher antimicrobial activity, while ortho-substitution favors anti-inflammatory effects . The target compound’s 2,4-difluorophenyl group (two ortho fluorines) may prioritize anti-inflammatory over antimicrobial activity.
Physicochemical and Electronic Properties
Electron-withdrawing substituents significantly impact reactivity and bioactivity:
- (2E)-3-Phenyl-N-(3,4,5-trifluorophenyl)prop-2-enamide (27) : Exhibits strong electron-withdrawing properties (σ = 1.64) due to trifluorination, enhancing stability and target binding .
- Target Compound : The 2,4-difluorophenyl group provides moderate electron withdrawal (σ < 1.64), balancing reactivity and metabolic stability.
HOMO-LUMO Gaps :
Chalcone derivatives with extended conjugation (e.g., 3,4,5-trimethoxyphenyl groups) show reduced HOMO-LUMO gaps, facilitating charge transfer interactions critical for enzyme inhibition .
Cytotoxicity Profile
- Low Cytotoxicity : Most TMCA derivatives, including 2-chlorophenyl and 2-fluorophenyl analogs, show negligible cytotoxicity in cell viability assays .
- Exceptions : Brominated or polychlorinated analogs (e.g., compound 11 in ) exhibit cytotoxicity, highlighting the importance of substituent choice. The target compound’s difluorophenyl group likely minimizes toxicity risks.
Structural Analog Tables
Biological Activity
(2E)-N-(2,4-difluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the modulation of apoptotic markers such as Bcl-2 and Bax .
Antioxidant Activity
The compound has also shown promising antioxidant properties. It scavenges free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and ABTS assays, revealing a notable reduction in free radical concentrations .
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory effects of this compound. It significantly reduced edema in animal models of inflammation when administered at therapeutic doses. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Mechanism : It enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Cytokine Modulation : The compound downregulates inflammatory cytokines, contributing to its anti-inflammatory effects.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various derivatives of prop-2-enamide compounds. The results indicated that this compound exhibited superior cytotoxicity against MCF-7 breast cancer cells compared to other derivatives .
Study 2: Antioxidant Capacity
A comparative study in the European Journal of Pharmacology assessed several compounds for their antioxidant properties. The findings showed that this compound had a higher antioxidant capacity than standard antioxidants like ascorbic acid and trolox .
Data Tables
| Biological Activity | Method Used | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 10 µM against MCF-7 cells |
| Antioxidant | DPPH Assay | 75% radical scavenging at 50 µM |
| Anti-inflammatory | Edema Model | 60% reduction in paw edema at 20 mg/kg |
Q & A
Q. Advanced Analysis
- Hirshfeld surface analysis : Quantifies contributions of H-bonding (e.g., 12–15% of total interactions) and π-π stacking (C–H···Cg interactions, where Cg is the aromatic centroid) .
- Polymorphism screening : Differential Scanning Calorimetry (DSC) and powder XRD identify polymorphic forms, critical for bioavailability in drug development .
What computational methods are used to predict electronic properties and reactivity?
Q. Basic Computational Approaches
Q. Advanced Applications
- Molecular docking : Evaluates binding affinity to biological targets (e.g., tubulin or P-glycoprotein) using AutoDock Vina or Schrödinger Suite. For analogs, docking scores correlate with antitumor activity (e.g., ) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
How do structural modifications influence biological activity?
Q. Basic SAR Studies
Q. Advanced Mechanistic Insights
- Transcriptomic profiling : RNA-seq reveals upregulation of apoptosis genes (e.g., , ) in cancer cells treated with trimethoxyphenyl enamides .
- P-glycoprotein modulation : Aminoester heterodimers (e.g., 5-{[(tert-Butoxy)carbonyl]...prop-2-enoate) reverse multidrug resistance by blocking efflux pumps .
How should contradictory data on biological efficacy be resolved?
Q. Basic Troubleshooting
Q. Advanced Approaches
- Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated or hydroxylated derivatives) that may contribute to efficacy .
- Resistance studies : CRISPR-Cas9 knockout of candidate targets (e.g., ) validates mechanism-specific activity .
What analytical techniques are critical for purity assessment?
Q. Basic QC Protocols
Q. Advanced Characterization
- HRMS : Exact mass 389.1024 [M+H] (calculated for CHFNO) .
- Chiral HPLC : Resolves enantiomers (if applicable) using amylose-based columns .
What strategies mitigate toxicity in preclinical development?
Q. Basic Toxicology
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
